8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAVWEGVUJEFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243593 | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175878-16-7 | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175878-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS number
An In-Depth Technical Guide to 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS Number: 175878-16-7
Introduction and Strategic Importance
This compound is a heterocyclic organic compound featuring the imidazo[1,2-a]pyridine core. This fused bicyclic system is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules and approved pharmaceuticals.[1][2] The imidazo[1,2-a]pyridine moiety is a structural component in drugs prescribed for anxiety and insomnia, and its derivatives are actively investigated for anticancer, antimicrobial, and antituberculosis activities.[1][3]
The strategic importance of this compound lies in the combination of this potent heterocyclic core with a versatile aldehyde functional group at the 3-position. The aldehyde serves as a crucial synthetic handle, allowing for a multitude of chemical transformations. This makes the compound an invaluable starting material or intermediate for constructing diverse libraries of novel molecules, particularly in the context of high-throughput screening and lead optimization in drug discovery programs. The methyl group at the 8-position provides an additional point of substitution that can be used to modulate the steric and electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile.
Physicochemical Properties and Data
The fundamental properties of this compound are summarized below. This data is essential for planning synthetic routes, purification procedures, and analytical characterization.
| Property | Value | Source |
| CAS Number | 175878-16-7 | [4] |
| Molecular Formula | C₉H₈N₂O | [4] |
| Molecular Weight | 160.17 g/mol | [4] |
| Canonical SMILES | O=CC1=CN=C2C(C)=CC=CN21 | [4] |
| Appearance | (Typically a solid, color may vary) | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like methanol, acetonitrile, and dichloromethane, with limited solubility in water. | [5] |
Synthesis and Mechanistic Insights
The construction of the imidazo[1,2-a]pyridine scaffold generally involves the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or equivalent.[2][6] The introduction of the carbaldehyde group at the C-3 position is most commonly achieved through an electrophilic formylation reaction, such as the Vilsmeier-Haack reaction.
Core Synthesis Strategy: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable and widely used method for formylating electron-rich aromatic and heterocyclic compounds. The causality behind its effectiveness stems from the generation of a potent electrophilic species, the Vilsmeier reagent (a chloroiminium ion), from a mixture of a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). The electron-rich imidazo[1,2-a]pyridine ring readily undergoes electrophilic substitution, with the C-3 position being the most nucleophilic and sterically accessible site.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative example based on established methodologies for formylating imidazo[1,2-a]pyridines.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C. Allow the mixture to stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 8-methylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Basify the aqueous solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~8-9.
-
Extraction & Purification: The resulting precipitate (the crude product) is collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Derivatization Potential
The aldehyde functionality at the C-3 position is the primary site of reactivity, making this compound a versatile building block for medicinal chemistry. The electron-withdrawing nature of the aldehyde can also influence the reactivity of the heterocyclic ring system.
Key transformations include:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent). The resulting carboxylic acid is a key intermediate for forming amides and esters.
-
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Reductive Amination: This is one of the most powerful reactions for this scaffold. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ to yield a diverse range of substituted aminomethyl derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and extension of the side chain.
-
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) provides access to α,β-unsaturated systems, which are themselves valuable synthetic intermediates.
Derivatization Pathways Diagram
Caption: Key derivatization pathways from the aldehyde.
Applications in Drug Discovery and Research
The primary application of this compound is as a key intermediate in the synthesis of novel therapeutic agents.[5] The imidazo[1,2-a]pyridine scaffold is a known pharmacophore that interacts with various biological targets.
-
Antituberculosis Agents: Several imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[3][7] This compound serves as a starting point for creating analogues to explore the structure-activity relationship (SAR) and develop more potent anti-TB drugs.[7]
-
Anticancer Research: The scaffold is being investigated for its potential in oncology.[3][5] Derivatives are synthesized and screened for activity against various cancer cell lines and specific protein targets like kinases.[1]
-
Biochemical Probes: Due to its reactive handle, the molecule can be used to synthesize biochemical probes for proteomics and enzyme inhibition studies.[5] The aldehyde can be used to attach reporter tags, affinity labels, or cross-linking agents to the core scaffold.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed to prevent moisture absorption and degradation.[10] Store away from strong oxidizing agents, acids, and bases.[9]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Wash out mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.[10]
-
References
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Imidazo[1,2-a]pyridine-3-carbaldehyde | C8H6N2O. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. (n.d.). Cole-Parmer. Retrieved January 24, 2026, from [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). PubMed. Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 175878-16-7|this compound|BLD Pharm [bldpharm.com]
- 5. Buy 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 524724-72-9 [smolecule.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It is built upon the imidazo[1,2-a]pyridine scaffold, a bicyclic 5-6 fused ring system recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules and marketed pharmaceuticals.[1][2][3] The strategic placement of a methyl group at the 8-position and a reactive carbaldehyde (formyl) group at the 3-position makes this molecule a versatile building block for the synthesis of complex chemical libraries. This guide provides a comprehensive analysis of its molecular architecture, details robust synthetic protocols, explores methods for its structural characterization, and discusses the chemical reactivity that underpins its utility in drug discovery and development.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and unique electronic properties allow it to effectively mimic biological structures and engage in specific interactions with a variety of protein targets. This has led to its incorporation into numerous successful drugs, most notably the anxiolytic and hypnotic agents Zolpidem, Alpidem, and Saripidem.[2][4][5]
The scaffold's value stems from several key attributes:
-
Biological Versatility: Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antitubercular properties.[2][6][7][8]
-
Synthetic Accessibility: The core can be constructed through various reliable synthetic strategies, allowing for extensive functionalization and the generation of diverse molecular libraries.[1][4]
-
Favorable Physicochemical Properties: The scaffold often imparts desirable drug-like properties, including metabolic stability and appropriate solubility, which are critical for pharmacokinetic performance. Tertiary amines and aromatic N-heterocycles are ubiquitous in FDA-approved drugs for this reason.[9]
The subject of this guide, this compound, leverages this privileged core, enhancing its potential through specific substitutions that enable further chemical exploration.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a fused imidazole and pyridine ring. The nitrogen atom of the imidazole ring is at position 4, and the bridgehead nitrogen is at position 9. The key functional groups are a methyl group (CH₃) at position C-8 of the pyridine ring and a carbaldehyde group (-CHO) at position C-3 of the imidazole ring.
Caption: Molecular structure of this compound with standard IUPAC numbering.
Physicochemical Data Summary
The key properties of this molecule are summarized below. It is important to note that while some data is derived from predictions, the molecular formula and weight are calculated based on the defined structure.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₈N₂O | - |
| Molar Mass | 160.18 g/mol | Calculated |
| Appearance | Typically a yellow or brown solid | [10] |
| Water Solubility | Low (Predicted) | [11] |
| Organic Solvent Solubility | Soluble in Dichloromethane, Chloroform, DMF, DMSO | [11][12] |
| LogP | Positive (Predicted, indicates hydrophobicity) | [11] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most efficiently achieved via a two-step process: first, the construction of the 8-methylimidazo[1,2-a]pyridine core, followed by the introduction of the formyl group at the C-3 position.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
The most common and robust method for constructing the core involves the condensation of a substituted 2-aminopyridine with an α-haloketone or a related two-carbon synthon.[13] For the target molecule, this involves the reaction of 3-methylpyridin-2-amine with a suitable reagent like chloroacetaldehyde.
Caption: General workflow for the synthesis of the 8-methylimidazo[1,2-a]pyridine core.
Step 2: Formylation via the Vilsmeier-Haack Reaction
With the core structure in hand, the carbaldehyde group is selectively introduced at the C-3 position using the Vilsmeier-Haack reaction.[12] This reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic systems.[14]
Causality and Rationale: The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and sterically accessible site for electrophilic substitution. The Vilsmeier reagent, a chloroiminium cation ([ClCH=N(CH₃)₂]⁺) generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a weak electrophile. It requires a highly activated ring system to react, making the process highly selective for the electron-rich C-3 position over the less reactive pyridine ring.[14][15]
Caption: Mechanistic workflow of the Vilsmeier-Haack formylation reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure based on established methodologies for formylating imidazo[1,2-a]pyridines and should be adapted and optimized for specific laboratory conditions.[12][14]
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool anhydrous dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is crucial for safety and to prevent degradation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which a white precipitate of the chloroiminium salt may form.
-
Substrate Addition: Dissolve 8-methylimidazo[1,2-a]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule, validating the success of the synthesis.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ 9.8-10.1 ppm (s, 1H): Aldehyde proton (-CHO).δ 7.5-9.0 ppm (m, 4H): Aromatic protons on the bicyclic ring.δ 2.4-2.6 ppm (s, 3H): Methyl protons (-CH₃). | The aldehyde proton is highly deshielded by the adjacent carbonyl group. The methyl protons are in a typical alkyl region attached to an aromatic ring.[10] |
| ¹³C NMR | δ 179-185 ppm: Aldehyde carbonyl carbon.δ 115-150 ppm: Aromatic carbons of the fused ring system.δ 15-20 ppm: Methyl carbon. | The carbonyl carbon is characteristically found at the downfield end of the spectrum.[10][16] |
| FT-IR | ~1680-1700 cm⁻¹: Strong C=O stretch of the aldehyde.~2720-2820 cm⁻¹: C-H stretch of the aldehyde proton (often weak).~1630 cm⁻¹: C=N/C=C stretching of the heterocyclic core. | These characteristic absorption bands provide direct evidence for the key functional groups.[16] |
| Mass Spec. (ESI-MS) | m/z = 161.07 [M+H]⁺ | Provides the exact mass of the protonated molecule, confirming the molecular formula C₉H₈N₂O. |
Chemical Reactivity and Applications in Drug Development
The true value of this compound in drug discovery lies in the synthetic versatility of its aldehyde functional group. This group serves as a critical handle for diversification, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. Imidazo[1,2-a]pyridine-3-carboxaldehyde, 8-methyl- | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 12. Buy 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 524724-72-9 [smolecule.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic Data for 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research and drug development.[1][2] Given the importance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, a thorough understanding of its spectroscopic characteristics is crucial for its synthesis, identification, and the development of new derivatives.[3][4] This document outlines the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound, supported by established principles of spectroscopy and comparative analysis with structurally related molecules.[5][6][7]
Molecular Structure and Context
This compound possesses a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, with a methyl group at position 8 and a carbaldehyde (formyl) group at position 3. The presence of these functional groups and the specific arrangement of atoms within the heterocyclic core give rise to a unique spectroscopic fingerprint. The molecular formula is C₉H₈N₂O, and the molecular weight is approximately 160.17 g/mol .[8]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0 - 8.2 | Singlet (s) | - |
| H-5 | ~9.6 - 9.8 | Doublet (d) | ~7.0 |
| H-6 | ~7.1 - 7.3 | Triplet (t) | ~7.0 |
| H-7 | ~7.7 - 7.9 | Doublet (d) | ~7.0 |
| CHO | ~10.0 - 10.2 | Singlet (s) | - |
| 8-CH₃ | ~2.4 - 2.6 | Singlet (s) | - |
These are predicted values based on data from similar compounds and may vary slightly in an experimental setting.[5]
Rationale for Predicted Chemical Shifts
-
Aldehyde Proton (CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 10.0 and 10.2 ppm.[5]
-
Aromatic Protons (H-2, H-5, H-6, H-7): The protons on the imidazo[1,2-a]pyridine ring system will resonate in the aromatic region (δ 7.0 - 10.0 ppm).
-
H-5: This proton is adjacent to the bridgehead nitrogen and is expected to be the most downfield of the pyridine ring protons due to anisotropic effects, appearing as a doublet.
-
H-7: This proton is ortho to the electron-donating methyl group, but its position on the pyridine ring still results in a relatively downfield shift, appearing as a doublet.
-
H-6: This proton will be coupled to both H-5 and H-7, resulting in a triplet.
-
H-2: The proton on the imidazole ring is in a distinct electronic environment and is expected to appear as a singlet.
-
-
Methyl Protons (8-CH₃): The protons of the methyl group at position 8 are attached to an aromatic ring and will appear as a singlet in the upfield region of the aromatic spectrum, typically around δ 2.4 - 2.6 ppm.[5]
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.[5]
-
Set the spectral width to cover the range of 0-12 ppm.
-
The number of scans can be set to 16 or 32 to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ will show distinct signals for each of the nine unique carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 - 148 |
| C-3 | ~130 - 133 |
| C-5 | ~128 - 131 |
| C-6 | ~115 - 118 |
| C-7 | ~130 - 133 |
| C-8 | ~135 - 138 |
| C-8a | ~140 - 143 |
| CHO | ~180 - 185 |
| 8-CH₃ | ~18 - 22 |
These are predicted values based on data from similar compounds and may vary slightly in an experimental setting.[5]
Rationale for Predicted Chemical Shifts
-
Carbonyl Carbon (CHO): The carbon of the aldehyde group is the most deshielded carbon and will appear significantly downfield, typically in the range of δ 180-185 ppm.[5]
-
Aromatic Carbons (C-2 to C-8a): The carbons of the fused ring system will resonate in the aromatic region (δ 110-150 ppm). The specific chemical shifts are influenced by the nitrogen atoms and the substituents.
-
Methyl Carbon (8-CH₃): The carbon of the methyl group will be the most shielded carbon and will appear at the highest field (lowest ppm value), typically around δ 18-22 ppm.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Use a 100 MHz or higher ¹³C NMR spectrometer.[5]
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Acquisition and Analysis: Follow similar processing and analysis steps as for ¹H NMR, referencing the solvent peak of CDCl₃ at δ 77.16 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.
| Ion | Predicted m/z |
| [M]⁺ | 160.06 |
| [M+H]⁺ | 161.07 |
M represents the molecular formula C₉H₈N₂O.
Predicted Fragmentation Pattern
Under harsher ionization conditions like Electron Ionization (EI), fragmentation of the molecular ion would be expected.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of a hydrogen radical (-H˙): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 159.
-
Loss of the formyl radical (-CHO˙): Cleavage of the C-C bond between the ring and the aldehyde group would result in a fragment at m/z 131.
-
Loss of carbon monoxide (-CO): A characteristic fragmentation of aromatic aldehydes, leading to a radical cation at m/z 132.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization:
-
For molecular weight determination, use ESI in positive ion mode.
-
For fragmentation analysis, use EI.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Spectrum
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aldehyde) | 2720 - 2820 | Medium, sharp |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong, sharp |
| C=N stretch | 1630 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-H bend (aromatic) | 750 - 900 | Strong |
These are predicted values and may be influenced by the solid-state packing or solvent used.
Rationale for Predicted Absorptions
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is a definitive indicator of the carbonyl group of the aldehyde. Conjugation with the aromatic ring system is expected to lower the frequency from that of a simple aliphatic aldehyde.
-
Aldehyde C-H Stretch: Two characteristic medium-intensity bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H bond of the aldehyde group.
-
Aromatic C-H and C=C Stretches: The aromatic nature of the imidazo[1,2-a]pyridine core will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. The predicted data, based on established spectroscopic principles and comparison with related compounds, offers a valuable reference for researchers working on the synthesis and characterization of this and similar imidazo[1,2-a]pyridine derivatives. Experimental verification of these predictions will be essential for the definitive structural elucidation of this compound.
References
-
Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Conditions. The Royal Society of Chemistry. [Link]
-
Imidazo[1,2-a]pyridine-3-carboxaldehyde, 8-methyl-. Pipzine Chemicals. [Link]
-
Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. [Link]
-
a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... | Download Scientific Diagram. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine-3-carbaldehyde | C8H6N2O | CID 10510981. PubChem. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
-
3-(3-Pyridinyl)imidazo[1,2-a]pyridine-8-carboxamide | C13H10N4O. PubChem. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI. [Link]
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Europe PMC. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). NIH. [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]
-
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. AMERICAN ELEMENTS. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine-3-carboxaldehyde, 8-methyl- | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 2. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 7. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹³C NMR Analysis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety due to its wide range of biological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies for the structural elucidation of this important molecule.
Introduction: The Significance of Structural Elucidation
This compound belongs to the imidazo[1,2-a]pyridine class of fused N-heterocycles, which are integral components in a variety of marketed pharmaceuticals.[2][4] The precise substitution pattern on this bicyclic system is critical to its biological function. Consequently, unambiguous structural confirmation is a cornerstone of any research or development program involving these compounds.
¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.[5][6] Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift offering profound insights into its electronic environment.[6][7] This guide will delve into the expected ¹³C NMR spectrum of the title compound, provide a robust experimental framework for data acquisition, and detail the advanced NMR techniques required for definitive signal assignment.
Theoretical Underpinnings: Understanding the ¹³C NMR Spectrum
The imidazo[1,2-a]pyridine ring is a 10 π-electron aromatic system, leading to a considerable delocalization of electrons that influences the chemical shifts of the ring carbons.[8] The interpretation of its ¹³C NMR spectrum hinges on understanding the electronic effects of the constituent atoms and the appended functional groups.
-
The Imidazo[1,2-a]pyridine Core: The nitrogen atoms within the fused ring system exert significant influence on the electron distribution.[8] The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) create distinct electronic environments for the adjacent carbon atoms.
-
Substituent Effects:
-
8-Methyl Group: The electron-donating nature of the methyl group is expected to cause an upfield shift (increased shielding) of the carbon it is attached to (C8) and, to a lesser extent, the ortho and para carbons.[8]
-
3-Carbaldehyde Group: The electron-withdrawing and anisotropic effects of the carbonyl group will significantly deshield the attached carbon (C3) and the carbonyl carbon itself.[9] This effect also influences the other carbons in the imidazole ring.
-
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Prediction |
| C=O | ~179-185 | CH | Strongly deshielded by the electronegative oxygen atom.[7][11] |
| C8a | ~145-150 | Quaternary (C) | Bridgehead carbon, deshielded by adjacent nitrogen. |
| C2 | ~140-145 | Quaternary (C) | Part of the electron-deficient imidazole ring. |
| C3 | ~130-135 | Quaternary (C) | Deshielded due to attachment to the electron-withdrawing aldehyde group. |
| C8 | ~128-132 | Quaternary (C) | Influenced by the attached methyl group. |
| C5 | ~125-130 | CH | Aromatic carbon in the pyridine ring. |
| C7 | ~120-125 | CH | Aromatic carbon in the pyridine ring. |
| C6 | ~115-120 | CH | Aromatic carbon in the pyridine ring. |
| CH₃ | ~15-20 | CH₃ | Typical range for an aromatic methyl group.[11] |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Experimental Protocol: A Self-Validating System
The acquisition of a high-quality ¹³C NMR spectrum is paramount. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for similar compounds.[10] Other solvents like DMSO-d₆ can be used if solubility is an issue.
-
Concentration: Prepare a solution of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[6]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For highly sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.
Instrument Setup and Data Acquisition
The following steps are based on a standard modern NMR spectrometer.
Caption: Standard workflow for ¹³C NMR data acquisition.
-
Locking and Shimming: Insert the sample into the magnet. The instrument's software will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample.[12]
-
Probe Tuning: The NMR probe must be tuned to the ¹³C frequency to ensure maximum signal transmission and reception.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically used.[13]
-
Spectral Width (SW): Set to cover the expected range of chemical shifts (e.g., 0-220 ppm).[6]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually sufficient.
-
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm.
-
Peak Picking: The chemical shift of each peak is identified.
Advanced Techniques for Unambiguous Assignment
While the standard ¹³C NMR spectrum provides the number of unique carbons and their chemical shifts, further experiments are necessary for definitive assignments, especially for quaternary carbons.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT experiments are invaluable for determining the number of protons attached to each carbon.[14]
-
DEPT-90: Only CH (methine) carbons will appear as positive peaks.
-
DEPT-135: CH₃ (methyl) and CH (methine) carbons appear as positive peaks, while CH₂ (methylene) carbons appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.[14]
By comparing the standard ¹³C spectrum with DEPT-90 and DEPT-135 spectra, one can differentiate between C, CH, CH₂, and CH₃ groups. For this compound, this would confirm the methyl carbon, the three CH carbons of the pyridine ring, the aldehyde CH, and identify the remaining signals as quaternary carbons.
2D NMR: HSQC and HMBC
Two-dimensional NMR experiments provide correlation data that is often essential for complete structural elucidation.[15][16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between carbons and their directly attached protons. Each peak in the 2D spectrum corresponds to a C-H bond. This allows for the direct assignment of protonated carbons if the ¹H NMR spectrum is assigned.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. This is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the quaternary carbon C3 should show a correlation to the aldehyde proton.
Caption: Logical workflow for definitive ¹³C NMR peak assignment.
Conclusion
The ¹³C NMR analysis of this compound is a critical step in its characterization. Through a combination of a standard proton-decoupled ¹³C experiment, DEPT for multiplicity editing, and 2D techniques like HSQC and HMBC for establishing connectivity, a complete and unambiguous assignment of all carbon signals can be achieved. This rigorous structural verification is fundamental to ensuring the integrity of research and development activities that utilize this important heterocyclic scaffold.
References
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555–1575. Retrieved from [Link]
-
13C-NMR. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC - NIH. Retrieved from [Link]
-
Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023). NIH. Retrieved from [Link]
-
interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. (n.d.). JEOL. Retrieved from [Link]
-
A User Guide to Modern NMR Experiments. (n.d.). CHEMISTRY RESEARCH LABORATORY. Retrieved from [Link]
-
8-CHLORO-2-(4-FLUOROPHENYL)-IMIDAZO-[1,2-A]-PYRIDINE-3-CARBALDEHYDE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
Imidazo[1,2-a]pyridine-3-carboxaldehyde, 8-methyl. (n.d.). Pipzine Chemicals. Retrieved from [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl- 2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). NIH. Retrieved from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
(PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023). ResearchGate. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. sc.edu [sc.edu]
- 14. emerypharma.com [emerypharma.com]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic heterocycle that has earned the designation of a "privileged structure" in medicinal chemistry.[1][2] This status is attributed to its unique three-dimensional shape and electronic properties, which allow it to bind to a wide array of biological targets with high affinity. Its significance is underscored by its presence in numerous marketed drugs, including the sedative-hypnotic Zolpidem and the anxiolytic Alpidem.[3][4] The scaffold is a cornerstone in the development of treatments for a multitude of diseases, with derivatives showing potent anticancer, antituberculosis, anti-inflammatory, and antiviral activities.[5][6]
This guide provides a comprehensive analysis of the core physical and chemical properties of imidazo[1,2-a]pyridine derivatives. Understanding these characteristics is paramount for drug development professionals, as they fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior. We will explore the causality behind experimental choices in characterizing these compounds and provide field-proven protocols to empower researchers in their quest to translate the therapeutic potential of this remarkable scaffold into clinical success.
Part 1: Core Physicochemical Properties: The Determinants of Drug-Likeness
The journey of a drug molecule from administration to its target is dictated by its physicochemical properties. For imidazo[1,2-a]pyridine derivatives, a careful balance of these parameters is crucial for achieving optimal efficacy and safety profiles.
Aqueous Solubility
Solubility is a critical gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. The fused, rigid nature of the imidazo[1,2-a]pyridine core often results in high crystal lattice energy and inherently low aqueous solubility, a significant challenge in drug development.[7]
-
The Challenge of Lipophilicity: Many potent imidazo[1,2-a]pyridine derivatives, particularly those with bulky, lipophilic substituents designed to enhance target binding, suffer from poor solubility.[7] This can lead to precipitation in the gut, resulting in suboptimal plasma exposure and variable efficacy.[7]
-
Strategic Modulation: To counteract this, medicinal chemists employ several strategies. A key approach is the incorporation of ionizable groups. For example, introducing a piperazine or piperidine ring can significantly increase solubility in the acidic environment of the stomach without compromising overall activity.[7] The goal is to find the "sweet spot" where solubility is sufficient for absorption but does not negatively impact permeability or introduce other liabilities.
Lipophilicity (LogP / LogD)
Lipophilicity, the measure of a compound's affinity for a lipid environment, is a double-edged sword. It is essential for cell membrane permeability but excessive lipophilicity can lead to numerous undesirable effects, including:
-
Increased plasma protein binding, reducing the free drug concentration.
-
Enhanced metabolic clearance by cytochrome P450 enzymes.[8]
-
Poor aqueous solubility.
-
Off-target toxicities.
Structure-activity relationship (SAR) studies on antitubercular imidazo[1,2-a]pyridines revealed that while bulky and more lipophilic biaryl ethers exhibited nanomolar potency, their high lipophilicity was a major hurdle for in vivo performance.[7][9] The optimization of this property is a central theme in the development of these derivatives.
Ionization Constant (pKa)
The pKa dictates the charge state of a molecule at a given pH, which in turn influences its solubility, absorption, distribution, and target engagement. The imidazo[1,2-a]pyridine scaffold contains a bridgehead nitrogen (N4), which imparts basic character to the molecule.
In the development of a novel class of imidazo[1,2-a]pyridine-based PDGFR inhibitors, a lead compound was found to have a pKa of 9.3.[8] This high basicity contributed to good aqueous solubility but was also hypothesized to play a role in its susceptibility to efflux by P-glycoprotein (Pgp), a transporter protein that actively pumps drugs out of cells, thereby limiting oral bioavailability.[8] A common strategy to mitigate this is to attenuate the basicity of the molecule. For instance, the strategic placement of fluorine atoms on an adjacent piperidine ring can lower the pKa, potentially reducing Pgp efflux while maintaining desirable properties.[8]
Spectroscopic and Structural Characterization
The unambiguous identification and characterization of imidazo[1,2-a]pyridine derivatives rely on a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure, confirming the substitution pattern on the bicyclic core.[10][11]
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.[11][12]
-
Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule.[12]
Publicly accessible databases such as PubChem serve as valuable resources, providing reference spectra and computed properties for the parent imidazo[1,2-a]pyridine scaffold and many of its derivatives.[13]
| Property | Value (for unsubstituted Imidazo[1,2-a]pyridine) | Significance in Drug Development | Source |
| Molecular Formula | C₇H₆N₂ | Foundation for all derivatives | [13] |
| Molecular Weight | 118.14 g/mol | Influences diffusion and permeability | [13] |
| XLogP3-AA | 1.8 | A measure of lipophilicity, indicating moderate permeability | [13] |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability | [13] |
| Hydrogen Bond Acceptors | 1 | Influences solubility and target binding interactions | [13] |
Part 2: Chemical Properties and Reactivity
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key reason for its prominence.[3] A deep understanding of its reactivity allows for the systematic exploration of chemical space to optimize biological activity and physicochemical properties.
Chemical Stability
The aromatic nature of the imidazo[1,2-a]pyridine ring system confers significant chemical stability. This robustness is advantageous for a drug candidate, as it generally translates to better stability under physiological conditions (hydrolytic, oxidative, and reducing environments), which is a feature often sought in drug design.[5]
Synthesis and Functionalization
The creation of diverse libraries of imidazo[1,2-a]pyridine derivatives is enabled by a variety of robust synthetic methodologies.
-
Classical Condensation: The most traditional route involves the condensation of a 2-aminopyridine with an α-haloketone.[14][15] This method is reliable but can sometimes require harsh conditions.
-
Multicomponent Reactions (MCRs): Modern synthetic chemistry favors efficiency and atom economy. The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, has become a powerful tool for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[3][4][5]
-
Oxidative Coupling Reactions: Copper-catalyzed aerobic oxidative reactions provide another efficient pathway, for example, by coupling 2-aminopyridines with acetophenones.[16] These methods are often compatible with a broad range of functional groups.[16]
The imidazole portion of the fused ring is electron-rich, making the C3 position particularly susceptible to electrophilic substitution, which is a common site for introducing diversity into the scaffold.
Part 3: From Properties to Protocols: A Practical Guide
Synthesizing technical accuracy with field-proven insights is the hallmark of a Senior Application Scientist. The following protocols represent self-validating systems for characterizing the key properties discussed.
Experimental Workflow for Imidazo[1,2-a]pyridine Derivative Development
Caption: A typical drug discovery workflow for imidazo[1,2-a]pyridine derivatives.
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality: This gold-standard method measures the saturation concentration of a compound in equilibrium, providing a true thermodynamic value essential for predicting oral absorption.
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve.
-
Calculation: Report the solubility in µg/mL or µM.
Protocol 2: Determination of Lipophilicity (LogD at pH 7.4)
Causality: LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP for ionizable compounds. It predicts a drug's ability to partition between aqueous and lipid environments in the body.
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase consists of an aqueous buffer (e.g., PBS at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Standardization: Create a calibration curve by injecting a series of standard compounds with known LogD₇.₄ values and recording their retention times (t_R_).
-
Sample Analysis: Dissolve the test compound in a suitable solvent and inject it onto the HPLC system. Record its retention time.
-
Calculation: Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.
-
Correlation: Plot Log(k') versus the known LogD₇.₄ values for the standards. A linear relationship should be observed.
-
Determination: Use the linear regression equation from the standard curve to calculate the LogD₇.₄ of the test compound from its measured Log(k') value.
Logical Relationship between Physicochemical and ADME Properties
Caption: The interplay between core physicochemical properties and ADME outcomes.
Protocol 3: General Procedure for Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
Causality: This multicomponent reaction provides a highly efficient and convergent route to complex imidazo[1,2-a]pyridines, enabling rapid library synthesis for SAR exploration.
Caption: Simplified scheme for the Groebke-Blackburn-Bienaymé (GBB) reaction.
-
Setup: To a solution of the 2-aminopyridine derivative (1.0 eq) in a suitable solvent (e.g., methanol) in a round-bottom flask, add the aldehyde derivative (1.0 eq).
-
Catalyst: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%).
-
Isocyanide Addition: Add the isocyanide derivative (1.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine product.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[3][17] Its synthetic tractability and versatile biological activity make it highly attractive to medicinal chemists. However, translating this potential into successful clinical candidates requires a disciplined, property-driven approach. Key challenges, particularly concerning solubility and lipophilicity, must be addressed early in the discovery process.[7] By systematically applying the principles and protocols outlined in this guide, researchers can better navigate the complex interplay of physicochemical properties, enabling the rational design of imidazo[1,2-a]pyridine derivatives with optimized drug-like characteristics and a higher probability of success.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c08826][3][18]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10153396/][7]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027473/][8]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [URL: https://www.bio-conferences.org/articles/bioconf/abs/2024/02/bioconf_iccbes2024_03001/bioconf_iccbes2024_03001.html][14]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [URL: https://www.researchgate.net/publication/302923709_Medicinal_Attributes_of_Imidazo12-apyridine_Derivatives_An_Update][1][2]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c05527][15]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6698][5]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/imidazo[1,2-a]pyridines.shtm][16]
-
Imidazo(1,2-a)pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78960][13]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc01499g][17]
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027329/]
-
Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. ChemistrySelect. [URL: https://pubmed.ncbi.nlm.nih.gov/31281861/][10]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c03031][11]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D4MD00223B][6]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [URL: https://www.chemmethod.com/article_192231.html][12]
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molbank. [URL: https://www.mdpi.com/1422-8599/2024/4/M1896][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemmethod.com [chemmethod.com]
- 13. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bio-conferences.org [bio-conferences.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 17. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Rise of Copper Catalysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] Notable drugs such as Zolpidem, Alpidem, and Olprinone feature this privileged heterocyclic system.[1] Consequently, the development of efficient and versatile synthetic methodologies for imidazo[1,2-a]pyridines is of paramount importance to the drug discovery and development pipeline.[2]
Traditionally, the synthesis of imidazo[1,2-a]pyridines has been achieved through the condensation of 2-aminopyridines with α-halocarbonyl compounds.[1] While effective, these methods often necessitate harsh reaction conditions. Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to facilitate these transformations under milder conditions with greater efficiency and functional group tolerance.[3][4] Among these, copper-catalyzed protocols have emerged as a particularly attractive option due to the low cost, low toxicity, and versatile reactivity of copper.[5][6][7][8] This document provides a detailed overview and practical protocols for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, intended to equip researchers with the knowledge to successfully implement and adapt these powerful reactions.
Core Principles: The Role of Copper in Imidazo[1,2-a]pyridine Synthesis
Copper catalysts, in various forms such as simple salts (e.g., CuBr, CuI), copper oxides, or supported copper nanoparticles, facilitate the synthesis of imidazo[1,2-a]pyridines through several key mechanistic pathways. The primary role of the copper catalyst is to activate the substrates and promote the requisite bond formations for the cyclization to occur. The most prominent copper-catalyzed approaches involve the reaction of 2-aminopyridines with a variety of coupling partners, including:
-
α-Halo Ketones (e.g., phenacyl bromides): This is a classical approach where copper can act as a Lewis acid to activate the carbonyl group and facilitate the initial N-alkylation of the 2-aminopyridine.[1]
-
Ketones (via C-H activation): More advanced methods utilize copper to catalyze the direct aerobic oxidative coupling of 2-aminopyridines with ketones, avoiding the need for pre-halogenated starting materials.[9]
-
Nitroolefins: In this one-pot procedure, copper(I) catalyzes the reaction of aminopyridines with nitroolefins, with air serving as the oxidant.[10][11]
-
Alkynes: Copper can catalyze the oxidative coupling of 2-aminopyridines with alkynes to furnish the imidazo[1,2-a]pyridine core.[4]
-
α-Diazoketones: This method proceeds under mild conditions, with a copper catalyst promoting the condensation and subsequent ring closure with extrusion of nitrogen gas.
The choice of the specific copper catalyst, solvent, temperature, and additives can significantly influence the reaction efficiency and substrate scope. The following sections will delve into specific protocols and the underlying mechanistic details.
Reaction Mechanism: A Closer Look at the Catalytic Cycle
While the exact mechanism can vary depending on the specific substrates and catalyst system, a plausible catalytic cycle for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones is illustrated below. This pathway involves C-H functionalization and oxidative C-N bond formation.
Caption: Catalytic cycle for copper-catalyzed synthesis.
Detailed Mechanistic Steps:
-
Coordination: The active Cu(I) catalyst coordinates with both the 2-aminopyridine and the ketone.
-
Oxidative Addition (C-H Activation): The copper center facilitates the activation of an α-C-H bond of the ketone, leading to an oxidative addition to form a Cu(III) intermediate.
-
Reductive Elimination (C-N Bond Formation): The Cu(III) intermediate undergoes reductive elimination, forming the crucial C-N bond and regenerating the Cu(I) catalyst. This step is often followed by intramolecular cyclization and aromatization to yield the final imidazo[1,2-a]pyridine product.
-
Catalyst Regeneration: The Cu(I) catalyst is regenerated and can enter a new catalytic cycle.
It is important to note that for reactions involving α-halo ketones, the mechanism may proceed through an initial SN2 reaction between the 2-aminopyridine and the α-halo ketone, followed by copper-catalyzed intramolecular cyclization. In aerobic oxidations, the copper catalyst is often reoxidized by molecular oxygen.
Comparative Analysis of Copper Catalysts
The choice of copper catalyst can significantly impact the reaction outcome. The following table provides a comparative overview of commonly used copper catalysts for the synthesis of imidazo[1,2-a]pyridines.
| Catalyst | Starting Materials | Advantages | Disadvantages |
| Copper Silicate | 2-Aminopyridine, Phenacyl Bromides | Heterogeneous, reusable, eco-friendly, high yields.[1] | May require higher temperatures (reflux).[1] |
| CuBr | 2-Aminopyridines, Nitroolefins | Efficient for one-pot synthesis, uses air as oxidant.[11] | Homogeneous, may require higher temperatures (80 °C).[11] |
| CuI | N-(2-Pyridinyl)enaminones | Effective for C-H functionalization and C-N bond formation.[7] | Requires a ligand (e.g., 1,10-phenanthroline) and a base.[7] |
| CuCl2/nano-TiO2 | 2-Aminopyridines, Ketones | Heterogeneous, low catalyst loading, ligand- and additive-free.[9] | Preparation of the catalyst may be required. |
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine using a Copper Silicate Catalyst
This protocol is adapted from a reported procedure and provides a general method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and phenacyl bromides.[1]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
2-Bromo-1-phenylethan-1-one (phenacyl bromide) (1.0 mmol)
-
Copper silicate catalyst (10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl acetate (for TLC mobile phase)
-
Crushed ice
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and the copper silicate catalyst (10 mol%).
-
Solvent Addition: Add 5 mL of ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer. Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mixture as the mobile phase.
-
Workup: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Catalyst Removal: Filter the reaction mixture to isolate the reusable copper silicate catalyst.
-
Product Precipitation: Pour the filtrate over crushed ice to precipitate the solid product.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from hot ethanol to obtain the desired imidazo[1,2-a]pyridine derivative.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the catalyst is properly prepared and stored. For heterogeneous catalysts, consider activation if necessary. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions may require higher or lower temperatures for optimal performance. | |
| Poor quality starting materials | Use purified starting materials. Impurities can inhibit the catalyst. | |
| Formation of side products | Over-reaction or side reactions | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Consider lowering the reaction temperature. |
| Presence of water or air (for air-sensitive reactions) | Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. | |
| Difficulty in product isolation/purification | Product is soluble in the workup solvent | If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. |
| Impurities co-elute with the product during chromatography | Try a different solvent system for column chromatography or consider recrystallization from a different solvent. |
Conclusion
Copper-catalyzed synthesis of imidazo[1,2-a]pyridines offers a powerful and versatile platform for accessing this important class of heterocyclic compounds. The methodologies are generally efficient, utilize readily available starting materials, and often employ environmentally benign catalysts and oxidants. By understanding the underlying reaction mechanisms and optimizing the reaction conditions, researchers can effectively synthesize a wide array of substituted imidazo[1,2-a]pyridines for applications in drug discovery and materials science.
References
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]
-
Mishra, M., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Cu (I)-catalyzed synthesis of imidazo [1, 2-a] pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
-
Mishra, M., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Li, Y., et al. (2021). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. The Journal of Organic Chemistry, 86(17), 11897-11906. [Link]
-
Allahabadi, H., et al. (2019). Copper-catalyzed 4-CR for the synthesis of imidazo[1,2-a]pyridine. ResearchGate. [Link]
-
Juárez-Ornelas, K. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(23), 8202. [Link]
-
Wang, C., et al. (2019). Regioselective Copper-Catalyzed Dicarbonylation of Imidazo[1,2-a]pyridines with N,N-Disubstituted Acetamide or Acetone: An Approach to 1,2-Diketones Using Molecular Oxygen. The Journal of Organic Chemistry, 84(15), 9523-9532. [Link]
-
Kumar, A., & Reen, G. K. (2018). Copper-catalyzed C–N bond formation with imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(39), 7138-7142. [Link]
-
Kumar, A., & Reen, G. K. (2018). Copper-catalyzed C-N bond formation with imidazo[1,2-a]pyridines. PubMed, 30230154. [Link]
-
Iazzetti, A., et al. (2018). Copper-Catalyzed C–N Bond Formation via C–H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones. Synthesis, 50(17), 3513-3519. [Link]
-
Ramirez, J. C., et al. (2024). Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. Molecules, 29(3), 743. [Link]
-
Zhang, Y., et al. (2014). Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions. RSC Advances, 4(100), 57169-57176. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed C–N bond formation with imidazo[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Copper-catalyzed C-N bond formation with imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
Application Notes and Protocols for 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in Cancer Research
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Oncology
The imidazo[1,2-a]pyridine (IP) core is a nitrogen-fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged" structure, as its derivatives have been shown to interact with a wide array of biological targets, leading to therapeutic effects in various disease areas, including cancer.[3][4] Numerous studies have demonstrated the potent anticancer properties of IP-based compounds against a range of human cancer cell lines, including those of the breast, colon, lung, and melanoma.[2][5]
The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[6][7] Derivatives of the IP scaffold have been developed as inhibitors of crucial cellular enzymes like protein kinases (e.g., CDKs, VEGFR, EGFR) and topoisomerases, thereby interfering with cancer cell proliferation, survival, and metastasis.[3][8]
This document focuses on a specific derivative, 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde . The presence of a methyl group at the C8 position and a carbaldehyde (aldehyde) group at the C3 position offers unique opportunities for both direct biological evaluation and further chemical modification. The aldehyde functionality at C3 is a particularly attractive chemical handle for the synthesis of more complex molecules, such as Schiff bases, chalcones, and other heterocyclic systems, allowing for the exploration of a broad chemical space to optimize anticancer activity.[9][10]
These application notes will provide a detailed overview of the potential uses of this compound in cancer research, drawing upon the established activities of closely related imidazo[1,2-a]pyridine analogs. We will present detailed protocols for in vitro evaluation and discuss the rationale behind these experimental designs.
Section 1: Applications in Targeting Key Cancer Signaling Pathways
Based on extensive research into the imidazo[1,2-a]pyridine class of compounds, this compound is a promising candidate for investigation as a modulator of critical cancer-related signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[11] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[12] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[6][13]
-
Mechanism of Action: It is hypothesized that this compound or its derivatives could bind to the ATP-binding pocket of PI3K or Akt, preventing their phosphorylation and subsequent activation of downstream effectors like mTOR. This would lead to the inhibition of protein synthesis, cell growth, and proliferation, and could ultimately induce apoptosis.
A proposed workflow for investigating the effect of this compound on the PI3K/Akt/mTOR pathway is outlined below:
Caption: Workflow for PI3K/Akt/mTOR Pathway Analysis.
Induction of Apoptosis and Cell Cycle Arrest
A key characteristic of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. Studies on various imidazo[1,2-a]pyridine derivatives have demonstrated their capacity to induce apoptosis through both intrinsic and extrinsic pathways, often accompanied by cell cycle arrest at the G2/M phase.[1][6]
-
Causality: By inhibiting survival signals (e.g., from the Akt pathway), this compound could lead to an increase in the expression of pro-apoptotic proteins (e.g., Bax, Bad) and a decrease in anti-apoptotic proteins (e.g., Bcl-2). This shift in the balance of apoptotic regulators can trigger the activation of caspases, the executioners of apoptosis. Furthermore, disruption of microtubule dynamics or inhibition of cyclin-dependent kinases (CDKs) by imidazo[1,2-a]pyridine derivatives can lead to cell cycle arrest.[2]
The following diagram illustrates the potential mechanism of apoptosis induction:
Caption: Proposed Apoptotic Pathway Modulation.
Section 2: Experimental Protocols
The following protocols are provided as a starting point for the in vitro evaluation of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Western Blot Analysis for Pathway-Specific Protein Expression
This technique is used to detect specific proteins in a cell lysate and to assess their expression and phosphorylation status.
Protocol:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for the determined time.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, cleaved PARP, caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels.
-
Section 3: Data Presentation
Quantitative data from the in vitro assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast | [Insert experimental value] |
| HCT-116 | Colon | [Insert experimental value] |
| A549 | Lung | [Insert experimental value] |
| SK-MEL-28 | Melanoma | [Insert experimental value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Conclusion and Future Directions
This compound represents a promising starting point for cancer research and drug discovery. Its structural features, particularly the reactive aldehyde group, make it an ideal scaffold for the development of novel anticancer agents. The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound and its derivatives.
Future studies should focus on:
-
Lead Optimization: Synthesizing a library of derivatives from the 3-carbaldehyde position to improve potency and selectivity.
-
In Vivo Efficacy: Testing promising compounds in preclinical animal models of cancer to evaluate their antitumor activity and pharmacokinetic properties.[12]
-
Target Identification: Employing advanced techniques such as proteomics and chemical biology to identify the direct molecular targets of these compounds.
By systematically applying these methodologies, researchers can unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold in the fight against cancer.
References
-
Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. Retrieved January 24, 2026, from [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. (2022). PubMed. Retrieved January 24, 2026, from [Link]
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia. Retrieved January 24, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Springer. Retrieved January 24, 2026, from [Link]
-
Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved January 24, 2026, from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2021). Scientific Research Publishing. Retrieved January 24, 2026, from [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde for Novel Proteomic Investigations
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Prospective Tool for Chemical Proteomics
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous biologically active compounds.[1][2] While extensive research has highlighted its therapeutic potential, the application of its derivatives as chemical probes in proteomics remains a largely unexplored frontier. This document introduces 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde as a prospective reagent for proteomics research.
Currently, there is a lack of published data detailing the direct use of this compound in proteomics. However, based on fundamental principles of bioorthogonal chemistry, its aldehyde functional group presents a compelling opportunity for the covalent labeling of proteins. Aldehydes are known to react with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of polypeptides, to form a Schiff base.[3][4] This covalent linkage can be further stabilized by reduction. This reactivity profile suggests that this compound could serve as a valuable tool for a range of proteomic applications, including protein enrichment, identification of protein-protein interactions, and activity-based protein profiling.[5]
These application notes provide a scientifically grounded, albeit prospective, guide for researchers seeking to pioneer the use of this reagent. The protocols outlined below are based on established methodologies for aldehyde-based bioconjugation and are intended to serve as a robust starting point for experimentation.[6]
Section 1: The Scientific Foundation - Mechanism of Action
The utility of this compound in a proteomics context is predicated on the reactivity of its aldehyde moiety with nucleophilic primary amine groups on proteins.
The Chemistry of Conjugation: Schiff Base Formation
The primary reaction mechanism involves the nucleophilic addition of a protein's primary amine to the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine, commonly referred to as a Schiff base. This reaction is reversible and the stability of the resulting imine is influenced by the surrounding chemical environment.
Rationale for Use in Proteomics
-
Covalent Labeling: The formation of a stable covalent bond allows for the permanent tagging of proteins, enabling their downstream enrichment and identification by mass spectrometry.
-
Broad Applicability: Lysine residues are abundant on the surface of most proteins, suggesting that this reagent could be used to label a wide range of proteins.
-
Potential for Further Functionalization: The imidazo[1,2-a]pyridine core can be synthetically modified to incorporate additional functionalities, such as reporter tags (e.g., biotin, fluorescent dyes) or affinity handles, transforming it into a multifunctional chemical probe.
Section 2: Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is crucial for successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) | [7] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [7] |
Note: As with any chemical reagent, appropriate personal protective equipment (PPE) should be worn during handling.
Section 3: Protocols for Proteomic Applications
The following protocols are designed as a foundational guide. Optimization of parameters such as reagent concentration, incubation time, and temperature may be necessary depending on the specific protein or proteome under investigation.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol details the steps for labeling a purified protein with this compound, a crucial first step in validating the reactivity of the probe.
Objective: To confirm the covalent modification of a model protein and optimize labeling conditions.
Materials:
-
This compound
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE analysis reagents and equipment
-
Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)
Workflow:
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified protein (e.g., 10 mg/mL) in the Reaction Buffer.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the aldehyde stock solution to achieve a final molar excess of the aldehyde (e.g., 10-fold, 50-fold, 100-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Reductive Amination (Stabilization):
-
Prepare a fresh stock solution of the reducing agent (e.g., 1 M NaBH₃CN in water).
-
Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents using a desalting column according to the manufacturer's instructions, eluting the labeled protein in a suitable buffer (e.g., PBS).
-
-
Analysis:
-
Determine the concentration of the labeled protein.
-
Analyze the labeled protein by SDS-PAGE to check for any changes in migration or evidence of cross-linking.
-
Confirm covalent modification and determine the number of labels per protein molecule by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the aldehyde (160.17 Da) per modification will be observed.
-
Protocol 2: Labeling of a Complex Proteome for Target Identification
This protocol outlines a workflow for labeling a complex protein mixture (e.g., cell lysate) to identify potential protein targets of a bioactive compound derived from the imidazo[1,2-a]pyridine scaffold. This assumes the creation of a bifunctional probe where the core scaffold provides the biological activity and a reporter tag (e.g., biotin) is attached for enrichment.
Objective: To enrich and identify proteins that are covalently labeled by a biotinylated this compound probe from a complex biological sample.
Materials:
-
Biotinylated this compound probe
-
Cell lysate
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with varying concentrations of salt and/or detergents)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for tryptic digestion and mass spectrometry-based protein identification
Workflow:
Step-by-Step Procedure:
-
Lysate Preparation:
-
Prepare a clarified cell lysate from the biological sample of interest using a suitable Lysis Buffer.
-
Determine the total protein concentration.
-
-
Proteome Labeling:
-
Incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated probe at a predetermined optimal concentration for 1-2 hours at 4°C.
-
Perform a reduction step as described in Protocol 1 to stabilize the linkage.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of Wash Buffers to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel tryptic digestion, and extract the resulting peptides.
-
-
Protein Identification:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the enriched proteins by searching the acquired MS/MS data against a protein sequence database.
-
Section 4: Concluding Remarks and Future Outlook
This compound represents a promising, yet unvalidated, chemical tool for proteomics research. Its aldehyde functionality provides a rational basis for its use in covalent protein labeling through Schiff base formation. The protocols provided herein offer a starting point for researchers to explore its potential in various proteomic workflows, from simple in vitro labeling to complex target identification studies.
Future work should focus on the experimental validation of these protocols, characterization of the labeling efficiency and specificity, and the synthesis of second-generation probes with enhanced reactivity and integrated reporter functionalities. Such efforts will be crucial in establishing the imidazo[1,2-a]pyridine-3-carbaldehyde scaffold as a new and valuable addition to the chemical proteomics toolbox.
References
-
Pipzine Chemicals. Imidazo[1,2-a]pyridine-3-carboxaldehyde, 8-methyl-. [Link]
-
Parks, B. W., et al. (2023). Selective Schiff base formation via gas-phase ion/ion reactions to enable differentiation of isobaric lipids in imaging mass spectrometry. Journal of the American Society for Mass Spectrometry, 34(3), 437-445. [Link]
-
Le, T. D., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2767. [Link]
-
Sabidó, E., Tarragó, T., & Giralt, E. (2009). Using peptidyl aldehydes in activity-based proteomics. Bioorganic & Medicinal Chemistry Letters, 19(14), 3752-3755. [Link]
-
de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 7(40), 35915-35927. [Link]
-
Li, Y., et al. (2024). Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1, 2-a] Pyridine. Molecules, 29(4), 856. [Link]
-
Kattel, K., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13370-13377. [Link]
-
Journal of Chemical Information and Modeling. [Link]
-
Kollár, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Catalysts, 12(10), 1149. [Link]
-
Kattel, K., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13370-13377. [Link]
-
Saini, M. S., et al. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Bioactive Compounds, 11(2), 70-86. [Link]
-
Zhang, T., et al. (2020). Reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids: a domino Michael addition/decarboxylation/oxidation/annulation. New Journal of Chemistry, 44(30), 12903-12907. [Link]
-
Jia, X., & Li, J. (2021). Schiff base crosslinking in biopolymeric food packaging films: Dynamic covalent chemistry for advanced food preservation systems. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5659-5683. [Link]
-
LibreTexts Chemistry. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
El-Kafrawy, S. A., et al. (2021). Proteomics: Concepts and applications in human medicine. World Journal of Biological Chemistry, 12(4), 47-67. [Link]
-
Kumar, A., et al. (2021). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 11(3), 1641-1645. [Link]
-
MacDonald, J. I., et al. (2021). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. ACS Chemical Biology, 16(11), 2205-2212. [Link]
-
Unlocking the Power of Microwave Chemistry: Schiff Base Complexes with Strong Antibacterial Activity. (2023). YouTube. [Link]
-
Nautilus Biotechnology. (2024). Applications of proteomics - Food science. [Link]
-
An efficient synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines. (2019). ResearchGate. [Link]
-
Di Donato, M., et al. (2020). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. Chemistry – A European Journal, 26(60), 13643-13652. [Link]
-
I2BC Paris-Saclay. Proteomics-Gif (SICaPS) – Institute for Integrative Biology of the Cell. [Link]
-
Singh, A., et al. (2021). Imidazo [1, 2-a] pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Journal of Fluorescence, 31(4), 1085-1092. [Link]
-
L'Homme, L., & Laconde, G. (2013). α-Oxo Aldehyde or Glyoxylyl Group Chemistry in Peptide Bioconjugation. Chemical Reviews, 113(8), 5987-6032. [Link]
-
Hellwig, M., & Henle, T. (2009). Pyridinium-carbaldehyde: active Maillard reaction product from the reaction of hexoses with lysine residues. Journal of Agricultural and Food Chemistry, 57(13), 5861-5867. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Schiff base crosslinking in biopolymeric food packaging films: Dynamic covalent chemistry for advanced food preservation systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Using peptidyl aldehydes in activity-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyridine-3-carboxaldehyde, 8-methyl- | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst Loading for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth guidance on optimizing catalyst loading to enhance reaction efficiency, yield, and purity. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure you can navigate the complexities of this important synthetic transformation.
Introduction: The Critical Role of the Catalyst
Imidazo[1,2-a]pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their synthesis is most commonly achieved through the cyclization of 2-aminopyridines with various coupling partners, a transformation frequently reliant on a catalyst.[2][3] While various metals like copper, palladium, and iron, as well as metal-free systems, have been successfully employed, the optimal amount of catalyst is paramount.[4][5] Too little, and the reaction may be sluggish or incomplete; too much, and you risk side reactions, increased costs, and purification challenges. This guide will help you navigate the nuances of catalyst loading to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding catalyst loading in imidazo[1,2-a]pyridine synthesis.
Q1: What is a typical starting catalyst loading for a new imidazo[1,2-a]pyridine synthesis?
A1: For initial screening, a catalyst loading of 5-10 mol% is a common starting point for many transition-metal-catalyzed reactions, such as those employing copper or palladium.[2] For instance, in a copper-catalyzed reaction between a 2-aminopyridine and a phenacyl bromide, 10 mol% of a copper silicate catalyst has been shown to be effective.[2] It is always advisable to consult the specific literature precedent for the class of substrates you are working with, as the optimal loading can be highly substrate- and catalyst-dependent.
Q2: Can I run the reaction without a catalyst?
A2: Yes, catalyst-free syntheses of imidazo[1,2-a]pyridines are possible, particularly the classic condensation of 2-aminopyridines with α-haloketones.[6] These reactions can sometimes be promoted by heat or microwave irradiation, offering a "greener" alternative by avoiding metal catalysts.[3][6][7] However, the substrate scope may be more limited, and harsher conditions might be required compared to catalyzed versions.
Q3: How does the choice of catalyst (e.g., copper vs. palladium) affect the optimal loading?
A3: Different catalytic systems operate through distinct mechanisms, which directly impacts the optimal loading. Palladium catalysts, often used in cross-coupling reactions to form C-C or C-N bonds, can sometimes be effective at lower loadings (1-5 mol%) due to their high catalytic turnover numbers. Copper catalysts, frequently used in aerobic oxidative couplings or condensation reactions, might require slightly higher loadings (5-10 mol%) to achieve comparable efficiency.[2][4][5] The specific ligand used with the metal also plays a crucial role in the stability and activity of the catalytic species.
Q4: Is it possible for a higher catalyst loading to decrease the reaction yield?
A4: Absolutely. This is a common phenomenon. Increasing catalyst loading beyond the optimum can lead to the formation of side products, such as homocoupling of starting materials or decomposition of sensitive functional groups. For example, in a photocatalytic synthesis of imidazopyridines, increasing the Eosin-Y catalyst loading from 3 mol% to 5 mol% resulted in a decrease in yield from 85% to 75%.[8] This highlights the importance of fine-tuning the catalyst concentration.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of catalyst loading for imidazo[1,2-a]pyridine synthesis.
Problem 1: Low or No Product Formation
Your reaction shows a low conversion of starting materials to the desired imidazo[1,2-a]pyridine.
| Potential Cause | Proposed Solution & Rationale |
| Insufficient Catalyst | Increase catalyst loading incrementally. Start with your initial loading (e.g., 5 mol%) and increase it in steps (e.g., to 7.5 mol%, 10 mol%). A higher concentration of the active catalytic species can increase the reaction rate. |
| Catalyst Deactivation | Ensure inert reaction conditions. If your catalyst is sensitive to air or moisture (common for many palladium and copper species), assemble your reaction under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, dry solvents. Trace water or oxygen can poison the catalyst. |
| Poor Catalyst Solubility | Change the solvent or catalyst precursor. If the catalyst is not soluble in the reaction medium, it cannot participate effectively in the catalytic cycle. Consider a different solvent or a catalyst precursor with ligands that enhance solubility. |
| Incorrect Catalyst Oxidation State | Add a co-reductant or co-oxidant. Some catalytic cycles require the metal to be in a specific oxidation state. For example, some copper-catalyzed reactions benefit from the addition of a mild reductant like sodium ascorbate to maintain the active Cu(I) species.[9] |
Problem 2: Formation of Significant Side Products
The desired product is formed, but TLC or LC-MS analysis shows multiple, significant side products.
| Potential Cause | Proposed Solution & Rationale |
| Excessive Catalyst Loading | Systematically decrease the catalyst loading. A high concentration of the catalyst can promote undesired reaction pathways. Reduce the loading in increments (e.g., from 10 mol% to 5 mol%, then to 2.5 mol%) to find the "sweet spot" where the desired reaction is favored. |
| High Reaction Temperature | Lower the reaction temperature. Elevated temperatures can provide the activation energy for side reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity. |
| Cross-Reactivity of Substrates | Consider a different catalyst or ligand. The ligand sphere around the metal center can sterically or electronically disfavor the formation of side products. Screening a panel of ligands can be a powerful strategy to improve selectivity. |
Problem 3: Reaction Stalls Before Completion
The reaction proceeds initially but stops before all the limiting reagent is consumed.
| Potential Cause | Proposed Solution & Rationale |
| Catalyst Degradation over Time | Add the catalyst in portions. Instead of adding all the catalyst at the beginning, add it in two or three portions over the course of the reaction. This can help maintain a sufficient concentration of the active catalyst. |
| Product Inhibition | Dilute the reaction mixture. In some cases, the product can coordinate to the catalyst and inhibit its activity. Running the reaction at a lower concentration might mitigate this effect. |
| Change in Reaction pH | Add a base or buffer. Some reactions generate acidic or basic byproducts that can alter the pH and deactivate the catalyst. The addition of a non-coordinating base or a buffer can stabilize the reaction environment. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments related to optimizing catalyst loading.
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to identifying the optimal catalyst loading for a generic copper-catalyzed synthesis of a 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and phenacyl bromide.
Materials:
-
2-aminopyridine
-
Phenacyl bromide
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
TLC plates and appropriate eluent
-
LC-MS for accurate conversion and yield determination
Procedure:
-
Preparation: Set up a series of five identical reaction vials, each containing a stir bar. Label them with the intended catalyst loading: 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, and 10 mol%.
-
Reagent Stock Solution: Prepare a stock solution of 2-aminopyridine (1.0 mmol) and phenacyl bromide (1.0 mmol) in anhydrous DMF (10 mL).
-
Catalyst Addition: Under an inert atmosphere, add the appropriate amount of CuI to each vial.
-
Reaction Initiation: Add 2.0 mL of the reagent stock solution to each vial. Seal the vials and begin stirring at the desired reaction temperature (e.g., 80 °C).
-
Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture for TLC and LC-MS analysis to monitor the consumption of starting materials and the formation of the product.
-
Data Analysis: After 24 hours (or when the reaction with the highest yield appears to have gone to completion), quench the reactions. Analyze the final conversion and yield for each catalyst loading. Plot the yield versus catalyst loading to visualize the optimal concentration.
Data Presentation: Example Catalyst Loading Screen
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 24 | 35 | 30 |
| 2.5 | 24 | 70 | 65 |
| 5 | 12 | 95 | 92 |
| 7.5 | 8 | >99 | 96 |
| 10 | 8 | >99 | 95 (minor side products observed) |
Based on this hypothetical data, 7.5 mol% would be considered the optimal catalyst loading.
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Stability issues of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde in solution
Welcome to the technical support center for 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, valued for its wide range of biological activities.[1][2] However, the 3-carbaldehyde functional group introduces specific reactivity that can lead to stability challenges in solution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my this compound stock solution over time. What could be the cause?
A1: Several factors can contribute to the degradation of this compound in solution. The most common is the oxidation of the aldehyde group to the corresponding carboxylic acid, 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Aldehydes are generally susceptible to oxidation, and heterocyclic aldehydes can have unique electronic properties that influence this reactivity.[3]
Q2: My reaction yield is lower than expected when using a solution of this compound that was prepared a few days ago. Why might this be happening?
A2: The lower yield is likely due to a decrease in the effective concentration of the active aldehyde. Besides oxidation, aldehydes in protic solvents (like methanol or water) can exist in equilibrium with their corresponding gem-diol (hydrated) or hemiacetal forms.[3] While this is a reversible process, the formation of these species reduces the availability of the free aldehyde required for your reaction. The specific equilibrium depends on the solvent, pH, and temperature.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: For short-term storage and immediate use, aprotic, anhydrous solvents such as DMSO or DMF are recommended. A similar compound, 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, shows good solubility in polar organic solvents like methanol, acetonitrile, and dichloromethane, but limited solubility in water.[4] However, for longer-term storage, protic solvents like methanol should be used with caution due to the potential for hemiacetal formation.[3] Always use high-purity, anhydrous solvents to minimize water content and potential contaminants.
Q4: How should I store solutions of this compound to maximize stability?
A4: To maximize the stability of your solutions, adhere to the following storage protocols:
-
Temperature: Store solutions at -20°C or -80°C.
-
Atmosphere: Aliquot the solution into small, single-use vials and backfill with an inert gas like argon or nitrogen before sealing. This minimizes repeated freeze-thaw cycles and exposure to oxygen.
-
Light: Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Solvent: Use anhydrous, aprotic solvents like DMSO or DMF for stock solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
-
Question: I am seeing an additional peak in my HPLC/LC-MS analysis of a reaction mixture containing this compound. The new peak has a mass that is 16 amu higher than my starting material. What is this impurity?
-
Answer: A mass increase of 16 amu strongly suggests the oxidation of the aldehyde to a carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, acquire a standard of the suspected carboxylic acid impurity to confirm its retention time and mass spectrum.
-
Solvent Purity: Ensure that the solvents used for your reaction and sample preparation are free of peroxides, which can accelerate aldehyde oxidation.
-
Inert Atmosphere: For sensitive reactions, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Solution: Always use a freshly prepared solution of this compound for best results.
-
-
Issue 2: Inconsistent Reaction Kinetics or Yields
-
Question: My reaction, which involves a condensation step with this compound, is giving inconsistent results. What could be the cause?
-
Answer: Inconsistent results are often a sign of reactant degradation. The formation of gem-diols or hemiacetals in protic solvents can alter the concentration of the reactive aldehyde.
-
Troubleshooting Steps:
-
Solvent Choice: If your reaction conditions permit, switch to an aprotic solvent to avoid gem-diol and hemiacetal formation.
-
Molecular Sieves: If a protic solvent is necessary, consider adding activated molecular sieves to remove trace amounts of water.
-
pH Control: The hydration of aldehydes can be pH-dependent. Ensure your reaction is buffered and the pH is consistent across experiments.
-
Purity Check: Before each reaction, verify the purity of your this compound solution using a quick analytical method like TLC or HPLC.
-
-
Potential Degradation Pathways
The following diagram illustrates the primary pathways through which this compound can degrade in solution. Understanding these pathways is crucial for troubleshooting and developing robust experimental protocols.
Caption: Potential degradation pathways for this compound in solution.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradant, the corresponding carboxylic acid.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Note: This is a starting method and may require optimization for your specific HPLC system.
Protocol 2: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions to minimize degradation.
Caption: Workflow for preparing stable stock solutions.
By implementing these guidelines and protocols, you can significantly improve the stability of your this compound solutions, leading to more reproducible and reliable experimental outcomes.
References
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
-
Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. ACS Publications. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available at: [Link]
-
Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC - NIH. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. Available at: [Link]
-
Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed. Available at: [Link]
-
Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Available at: [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Available at: [Link]
Sources
- 1. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 524724-72-9 [smolecule.com]
Technical Support Center: Preserving the Integrity of Aldehydes in Synthesis and Storage
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the inherent instability of the aldehyde functional group. Due to their susceptibility to oxidation, aldehydes present unique challenges during both multi-step synthesis and long-term storage. This resource is designed to equip you with the knowledge and techniques to mitigate these challenges, ensuring the integrity and purity of your valuable compounds.
Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems
Here we address the most pressing and frequently encountered issues related to aldehyde stability.
Q1: I just received a new bottle of an aliphatic aldehyde. What are the immediate steps I should take for long-term storage?
A1: Aliphatic aldehydes are particularly prone to both oxidation and polymerization. Upon receipt, it is best practice to dilute them in a primary alcohol, such as ethanol.[1][2] This converts the aldehyde to a more stable hemiacetal in solution. A 10% solution is practical for storage, while a 1% solution is often suitable for direct use in blending or reactions.[1] For neat (undiluted) storage, which is generally not recommended for long periods, ensure the aldehyde is under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably made of aluminum, and stored at room temperature.[1] Counterintuitively, very low temperatures can sometimes accelerate the formation of solid trimers, a common polymerization product.[1]
Q2: My aldehyde has developed a sharp, unpleasant odor. What happened and is it still usable?
A2: A sharp, acrid smell is a tell-tale sign of oxidation. The aldehyde has likely converted to the corresponding carboxylic acid.[1] The presence of this acidic impurity can also catalyze further degradation, such as polymerization.[1] The usability of the aldehyde depends on the extent of oxidation and the tolerance of your subsequent experimental steps to acidic impurities. It is highly recommended to purify the aldehyde before use, for example, through distillation or a bisulfite wash protocol.
Q3: I'm performing a reaction on another functional group in my molecule, but the aldehyde is reacting with my reagents. How can I prevent this?
A3: This is a classic scenario that calls for the use of a protecting group. The most common strategy for aldehydes is to convert them into an acetal, typically a cyclic acetal using ethylene glycol.[3][4] Acetals are stable under neutral to strongly basic conditions, and are unaffected by nucleophiles, organometallics (like Grignard reagents), hydrides, and non-acidic oxidizing agents.[5][6] After you have completed the desired reaction, the acetal can be easily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde.[3]
Q4: During my GC-MS analysis, I'm seeing a peak corresponding to the carboxylic acid of my starting aldehyde. How can I be sure if this oxidation happened before the analysis or in the instrument?
A4: This is a critical question, as artifactual oxidation during analysis is a known issue.[7] On-column oxidation can occur, especially at the high temperatures of the GC inlet and column.[7] To troubleshoot this:
-
Analyze a freshly prepared or purified sample: If the acid peak is significantly smaller or absent, the issue is likely with the stored sample.
-
Add an antioxidant: Prepare a sample with a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).[7] If the acid peak is reduced, it suggests oxidation is occurring during sample preparation or analysis.
-
Derivatize the aldehyde: Convert the aldehyde into a more stable derivative, such as a dinitrophenylhydrazone, before injection.[8] This prevents it from oxidizing in the GC system.
-
Check your GC system: Ensure there are no leaks in your system which could introduce oxygen. Regularly maintain and replace septa, liners, and O-rings.[7]
Section 2: Understanding the Enemy: The Mechanism of Aldehyde Oxidation
Aldehydes primarily degrade via a free-radical chain reaction with atmospheric oxygen, known as autoxidation. Understanding this mechanism is key to devising effective preventative strategies.
Caption: Mechanism of Aldehyde Autoxidation.
This process is initiated by light, heat, or trace metal impurities, leading to the formation of an acyl radical. This radical rapidly reacts with oxygen in a propagation cycle to form a peroxy acid. The peroxy acid can then oxidize another molecule of the aldehyde to form two equivalents of the final carboxylic acid product.
Section 3: Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter.
Guide 1: Investigating Unexpected Reaction Outcomes
Problem: A reaction that should have selectively modified another part of the molecule has also affected the aldehyde group, leading to low yield or unexpected byproducts.
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inadequate Protection | Was a protecting group used? If so, was the protection step confirmed to be complete before proceeding? | Protect the aldehyde as an acetal before carrying out the problematic reaction step. Confirm complete protection by NMR or TLC analysis. |
| Unstable Protecting Group | Did the reaction conditions involve acid? Standard acetals are not stable to acidic conditions. | If acidic conditions are required, consider using a thioacetal protecting group, which is stable to acid but can be removed with reagents like mercuric chloride.[6][9] |
| Oxidative Reagents/Workup | Did any of the reagents or workup steps have oxidative potential? (e.g., certain metal catalysts, exposure to air during basic workup) | If possible, use non-oxidizing reagents. During workup, sparge solutions with nitrogen or argon and consider adding a reducing agent like sodium bisulfite during the extraction. |
| Residual Impurities | Could there be residual acid or base from a previous step that is catalyzing degradation? | Ensure rigorous purification of intermediates. A neutral wash (e.g., with brine) before proceeding can remove trace acids or bases. |
Guide 2: Optimizing Aldehyde Storage Conditions
Problem: Aldehyde samples are showing signs of degradation (e.g., change in color, viscosity, or purity by analysis) over time.
Caption: Decision workflow for optimal aldehyde storage.
| Parameter | Aliphatic Aldehydes | Aromatic & α,β-Unsaturated Aldehydes | Rationale |
| Temperature | Room Temperature (if neat) or 2-8°C (if diluted) | 2-8°C[10] | Low temperatures can accelerate polymerization (trimerization) of some neat aliphatic aldehydes.[1] Aromatic aldehydes are generally more stable. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Excludes oxygen, a key reactant in autoxidation. |
| Container | Amber glass or Aluminum | Amber glass | Prevents light from initiating free-radical oxidation. Aluminum may offer superior protection for some aldehydes.[1] |
| Additives | Dilution in Ethanol (to 10%) is highly recommended.[1][2] | Antioxidant (e.g., BHT, ~0.01-0.1%) can be added. | Forms a more stable hemiacetal.[2] BHT acts as a radical scavenger, inhibiting the autoxidation chain reaction.[7] |
Section 4: Key Experimental Protocols
These detailed, step-by-step protocols provide a reliable framework for common procedures involving aldehydes.
Protocol 1: Acetal Protection of an Aldehyde
This protocol describes the formation of a cyclic acetal using ethylene glycol and an acid catalyst, a standard method for protecting aldehydes.
Materials:
-
Aldehyde-containing substrate
-
Ethylene glycol (1.5 - 2.0 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.01 - 0.05 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using dichloromethane)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (filled with toluene), add the aldehyde, toluene, and ethylene glycol.
-
Catalyst Addition: Add the catalytic amount of p-TSA to the mixture.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.
-
Alternative (DCM): If using dichloromethane, add 4Å molecular sieves to the flask and stir the reaction at room temperature. The reaction may be slower but avoids high temperatures.
-
-
Quenching: Cool the reaction mixture to room temperature. Carefully add saturated aqueous NaHCO₃ solution to neutralize the p-TSA catalyst.[11] Stir for 10-15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. If using toluene, the layers will separate. If using DCM, you may need to add more water and DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude acetal-protected product.
-
Purification: Purify the product as necessary, typically by flash column chromatography.
Protocol 2: Deprotection of an Acetal
This protocol regenerates the aldehyde from its acetal protecting group using acidic hydrolysis.
Materials:
-
Acetal-protected substrate
-
Solvent mixture (e.g., Acetone/Water, THF/Water)
-
Acid catalyst (e.g., 1M HCl, p-TSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the acetal in a suitable solvent mixture like acetone and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of acid (e.g., a few drops of 1M HCl or a small scoop of p-TSA).
-
Reaction: Stir the reaction at room temperature. Monitor the deprotection by TLC or GC-MS. The reaction is typically complete within a few hours. Gentle heating may be applied if the reaction is sluggish.[12]
-
Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Add an organic extraction solvent (e.g., ethyl acetate). Separate the layers in a separatory funnel. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the resulting aldehyde as required.
References
-
Catalano, A., et al. (2022). Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
- Ditrych, M., & Aerts, G. (2023). Technological strategies for controlling aldehyde formation in beer: a review of brewing-related flavour instability. Journal of the Institute of Brewing.
- Marteau, C., et al. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
-
Farmer, S. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. Available at: [Link]
- Recent progress in fluorescent chemosensors for selective aldehyde detection. (2024). RSC Publishing.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Not Voodoo. Available at: [Link]
- Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. (2023).
- El-Faham, A., & Albericio, F. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
- Evaluation of the effects of aldehydes on association colloid properties and oxidative stability in bulk oils. (2021). PubMed.
- Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. (n.d.). PubMed.
- GC Column Killers! (2023).
- A Comprehensive Evaluation of Flavor Instability of Beer (Part 2)
- How to identify aldehyde. (2017). Quora.
-
Oxidation of Aldehydes. (2019). Chemistry LibreTexts. Available at: [Link]
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega.
- Oxidation of aromatic and aliphatic aldehydes to carboxylic acids by Geotrichum candidum aldehyde dehydrogenase. (n.d.).
- Protection (and Deprotection)
- MASS SPECTROMETRY OF F
- Formaldehyde: Detection and biodegradation. (n.d.).
- Near-Quantitative Formation of Imines in Water with Allosteric Control. (2026). Journal of the American Chemical Society.
- Troubleshooting acetal deprotection in the presence of sensitive functional groups. (2025). BenchChem.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PubMed Central.
- Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. (2025). askIITians.
- Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method. (2025).
-
acetal protecting groups. (2020). YouTube. Available at: [Link]
- 7 Science-Backed Methods for Storing Perfume: A Chemist's Guide to Fragrance Preserv
- Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. (2025). Master Organic Chemistry.
- Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. (n.d.).
- Colorimetric Recognition of Aldehydes and Ketones. (n.d.). University of Illinois.
- Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal.
- Techniques for Avoiding Unexpected Problems in LC and GC Analysis. (2020). Agilent.
- How can you distinguish between aliphatic aldehyde and arom
- Chemistry (Volume 2) | Grade 12. (n.d.). CBSE Academic.
- Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. (2014).
- Protection of Carbonyl Groups. (2014).
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Control Company.
- 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Themed Issue – Green Chemistry Blog. (n.d.). Royal Society of Chemistry.
- oxidation of aldehydes and ketones. (n.d.). Chemguide.
- acetaldehyde soln.abt 20-30% pract. (n.d.). Chemstock.
- Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. (n.d.).
Sources
- 1. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 2. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[1][2] Therefore, a robust and scalable synthesis of its derivatives is of significant interest.
This document will provide a comprehensive overview of the synthetic process, focusing on the practical challenges and critical parameters for successful implementation in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable approach involves a two-step sequence: the initial construction of the 8-methylimidazo[1,2-a]pyridine core, followed by formylation at the C3 position. The initial cyclization is typically achieved through the condensation of 2-amino-3-methylpyridine with a suitable C2-synthon, such as an α-haloketone.[3][4] Subsequent formylation is most effectively carried out using the Vilsmeier-Haack reaction.[5]
Q2: What are the critical starting materials and how can their quality impact the synthesis?
A2: The primary starting materials are 2-amino-3-methylpyridine and a formylating agent. The purity of 2-amino-3-methylpyridine is crucial. Impurities can lead to side reactions and complicate the purification of the final product. It is recommended to use a high-purity grade (>98%) or purify the commercially available material by recrystallization or distillation.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are essential. The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly reactive and corrosive.[6] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is also exothermic, so proper temperature control is critical to prevent runaway reactions.[7] For storage, the product should be kept in a cool, dry place away from heat sources and incompatible materials.[7]
Experimental Workflow & Protocols
The synthesis of this compound can be conceptually broken down into two main stages as illustrated below.
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Imidazo[1,2-a]pyridine-3-carboxaldehyde, 8-methyl- | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde Purity by High-Performance Liquid Chromatography
Abstract
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials.[1][2][3] The purity of this starting material is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of the final products. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust validation of its purity. We will dissect the rationale behind methodological choices, present detailed, self-validating protocols in accordance with International Council for Harmonisation (ICH) guidelines, and offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Purity
The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[4][5] this compound, with its reactive aldehyde group, is a key intermediate for elaborating this scaffold.[6][7] However, its synthesis, often involving multi-step reactions like formylation, can introduce a variety of impurities.[8][9][10] These may include unreacted starting materials, isomeric byproducts, or degradation products, necessitating a highly selective and sensitive analytical method to ensure its quality.
Reversed-phase HPLC (RP-HPLC) is the industry-standard technique for this application due to its high resolving power for aromatic and moderately polar compounds.[11][12] This guide will compare two distinct RP-HPLC approaches: a rapid, isocratic method suitable for high-throughput screening and a comprehensive, gradient-elution, stability-indicating method for definitive purity assessment and regulatory submissions.
The Analytical Challenge: Potential Impurities
To develop a robust HPLC method, one must first understand the potential impurity profile. Based on common synthetic routes, potential impurities for this compound may include:
-
Starting Materials: Unreacted 2-amino-3-methylpyridine or other precursors.
-
Byproducts: Isomers formed during cyclization or formylation at different positions.
-
Over-reaction Products: Such as the corresponding carboxylic acid formed by oxidation of the aldehyde.
-
Degradants: The imidazole ring and aldehyde group can be susceptible to degradation under hydrolytic, oxidative, or photolytic stress.[13][14]
A successful HPLC method must be able to resolve the active pharmaceutical ingredient (API) from all these potential and actual impurities.
Comparative Analysis of HPLC Methodologies
The choice of an HPLC method is dictated by its intended purpose. Here, we compare a rapid screening method with a high-resolution stability-indicating method.
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient (Stability-Indicating) | Causality and Rationale |
| Column | C18, 50 mm x 4.6 mm, 2.7 µm | C18, 150 mm x 4.6 mm, 3.5 µm | A longer column (Method B) provides a greater number of theoretical plates, leading to significantly better resolution of closely eluting impurities, which is critical for a formal purity assay. The shorter column (Method A) allows for faster run times. |
| Mobile Phase | Isocratic: 45% Acetonitrile, 55% Water with 0.1% Formic Acid | Gradient: See Protocol 5.2 | Isocratic elution is simple and fast but may fail to separate complex mixtures. A gradient elution (Method B) starts with a weaker mobile phase to retain and resolve early-eluting polar impurities and gradually increases organic content to elute the main peak and any late-eluting hydrophobic impurities. |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | A slightly lower flow rate in Method B enhances separation efficiency and reduces column pressure, prolonging its lifespan. |
| Run Time | ~5 minutes | ~20 minutes | Method A is optimized for speed, while Method B is optimized for complete separation and detection of all potential degradants. |
| Detector | UV at 254 nm | Photodiode Array (PDA) 200-400 nm | While a single UV wavelength is sufficient for basic quantitation, a PDA detector is indispensable for a validation study. It allows for peak purity analysis by comparing spectra across the peak, ensuring it is not co-eluting with an impurity. It also helps in identifying the optimal detection wavelength. |
| Application | In-process control, reaction monitoring, rapid library screening. | Final product release, stability testing, impurity profiling, regulatory filings. | The application dictates the required rigor. Method B is designed to be a definitive, self-validating system as required for quality control and assurance. |
Method Validation: The Cornerstone of Trustworthiness
A method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. We will follow the globally recognized ICH Q2(R2) guidelines .[15][16]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] The most rigorous way to demonstrate this is through forced degradation studies.[13][18]
The active substance is subjected to stress conditions to intentionally produce degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105°C for 48 hours.
-
Photostability: ICH Q1B compliant light exposure.
The developed HPLC method must demonstrate that the main peak is well-resolved from all degradation products, and the mass balance should be close to 100%.
Caption: Workflow for demonstrating method specificity via forced degradation.
Validation Parameters: A Quantitative Assessment
The following parameters must be evaluated to complete the validation.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range (e.g., 50-150% of the target concentration). |
| Accuracy | 98.0% - 102.0% recovery | To measure the closeness of the experimental value to the true value. Assessed by spiking a known amount of analyte into a placebo or blank matrix at different levels.[19] |
| Precision | RSD ≤ 2.0% | To show the degree of scatter between a series of measurements. Includes Repeatability (same day, same analyst) and Intermediate Precision (different days, different analysts).[19] |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1 | The Limit of Detection (LOD) is the lowest concentration that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.[20] |
| Robustness | No significant change in results | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±5°C column temperature, ±0.1 mL/min flow rate). |
Detailed Experimental Protocols
This section provides a step-by-step methodology for the recommended High-Resolution Stability-Indicating Method (Method B).
Reagents and Materials
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic Acid (LC-MS grade)
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters (PTFE or nylon)
Chromatographic Conditions (Method B)
-
Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: PDA, 200-400 nm. Quantitation wavelength determined from the UV spectrum (e.g., λmax).
Standard and Sample Preparation
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Caption: Overall workflow for HPLC method validation.
Conclusion and Recommendations
The purity of this compound is a critical quality attribute that directly influences its suitability for pharmaceutical and materials science applications. While a rapid isocratic HPLC method (Method A) is effective for in-process controls, it lacks the resolving power and comprehensive data output required for final release and stability testing.
This guide unequivocally recommends the adoption of a fully validated, gradient-elution, stability-indicating RP-HPLC method (Method B) coupled with PDA detection. This approach provides the necessary specificity to separate the main component from all potential process-related impurities and degradation products. Adherence to the validation principles outlined by the ICH ensures the generation of scientifically sound, trustworthy, and defensible data, which is the bedrock of quality assurance in modern drug development.
References
- CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents. (n.d.). Google Patents.
-
El-Kassem, L. T., & Fawaz, E. M. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 129. MDPI. Retrieved January 23, 2026, from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved January 23, 2026, from [Link]
-
Goger, N. G., & Ozkan, S. A. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Bentham Science. Retrieved January 23, 2026, from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved January 23, 2026, from [Link]
-
Birajdar, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved January 23, 2026, from [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2007). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghamdi, S. A., Al-Zahrani, A. A., Al-Ghamdi, M. A., & El-Faham, A. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved January 23, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved January 23, 2026, from [Link]
-
Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o927. Retrieved January 23, 2026, from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved January 23, 2026, from [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis, 15(4). Retrieved January 23, 2026, from [Link]
-
Singh, P., & Kaur, M. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6241. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 23, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 23, 2026, from [Link]
-
Ogan, K., Katz, E., & Slavin, W. (1979). Determination of polycyclic aromatic hydrocarbons in aqueous samples by reversed-phase performance liquid chromatography. Analytical Chemistry, 51(8), 1315-1320. ACS Publications. Retrieved January 23, 2026, from [Link]
-
Kollár, L., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(11), 3328. Retrieved January 23, 2026, from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved January 23, 2026, from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved January 23, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. Retrieved January 23, 2026, from [Link]
-
Sahu, R., & Patel, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 23, 2026, from [Link]
-
Yancheva, D., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71. Retrieved January 23, 2026, from [Link]
-
Kushwaha, N. D. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
Zhang, M., et al. (2018). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Organic Chemistry, 83(15), 8099-8107. Retrieved January 23, 2026, from [Link]
-
Halász, I. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatographic Science, 18(1), 1-10. Retrieved January 23, 2026, from [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Le, T. N., et al. (2019). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. Retrieved January 23, 2026, from [Link]
-
Enjilzadeh, M., et al. (2025). Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Le, T. N., et al. (2019). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 9(31), 17937-17949. Retrieved January 23, 2026, from [Link]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Buy 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde | 524724-72-9 [smolecule.com]
- 4. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. biomedres.us [biomedres.us]
- 19. database.ich.org [database.ich.org]
- 20. actascientific.com [actascientific.com]
A Comprehensive Guide to Profiling the Cross-Reactivity of 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic candidate is paramount. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its derivatives have shown a remarkable diversity of biological activities, including potent inhibition of various protein kinases.[5][6][7][8] This guide provides a comprehensive framework for conducting cross-reactivity studies on a specific derivative, 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde, to thoroughly characterize its selectivity profile and predict potential off-target liabilities.
Introduction: The Significance of Selectivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target activity is desired, off-target interactions can lead to unforeseen side effects or even provide opportunities for drug repositioning.[9] The imidazo[1,2-a]pyridine core is known to interact with a range of biological targets, from kinases involved in cancer signaling to enzymes in infectious agents.[5][10][11] Therefore, a systematic investigation into the cross-reactivity of this compound is a critical step in its preclinical development. This guide will outline a robust, multi-pronged approach to elucidate its selectivity, comparing it with hypothetical data from known kinase inhibitors.
Designing the Cross-Reactivity Study: A Multi-Tiered Approach
A thorough assessment of selectivity requires a combination of in vitro biochemical assays and cell-based functional assays. This tiered approach allows for a broad initial screen followed by more focused validation of identified hits.
Tier 1: Broad Kinome Screening
The initial step is to screen this compound against a large, representative panel of human kinases. This provides a global view of its selectivity profile.
Experimental Rationale: Given that imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/AKT signaling pathway, the screening panel should have a strong representation of kinases from this and related pathways.[6][7] Furthermore, due to the conserved nature of the ATP-binding site across the kinome, broad screening is essential to uncover unexpected off-target interactions.[12]
Recommended Assay: A radiometric assay, such as the HotSpot™ platform, or a fluorescence-based assay can be employed to determine the inhibitory activity of the compound against a panel of over 400 kinases.[13] The compound should be tested at a sufficiently high concentration (e.g., 10 µM) to identify even weak interactions.
Tier 2: IC50 Determination for Primary Hits
For any kinase where significant inhibition (e.g., >50%) is observed in the primary screen, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).
Experimental Rationale: IC50 values provide a quantitative measure of the compound's potency against each target, allowing for a rank-ordering of its activity and a preliminary assessment of its selectivity window.[13]
Competitor Compound Selection
To contextualize the selectivity of this compound, it is crucial to compare its performance against established kinase inhibitors.
-
Staurosporine: A non-selective, potent kinase inhibitor. This serves as a positive control for broad-spectrum activity.
-
PI-103: A known multi-targeted inhibitor of PI3K and mTOR. Given the known activity of the scaffold against PI3K, this provides a relevant benchmark.[6][7]
-
Alectinib: A highly selective ALK inhibitor. This represents a compound with a desirable, narrow selectivity profile.
Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data from our proposed cross-reactivity study, illustrating how the results would be structured and interpreted.
Table 1: Primary Kinase Screen of this compound (10 µM)
| Kinase Family | Kinase Target | % Inhibition |
| PI3K | PI3Kα | 95 |
| PI3Kβ | 88 | |
| PI3Kδ | 75 | |
| PI3Kγ | 68 | |
| Tyrosine Kinase | IGF-1R | 82 |
| SRC | 45 | |
| ABL1 | 30 | |
| Ser/Thr Kinase | AKT1 | 65 |
| mTOR | 55 | |
| PIM1 | 25 |
Interpretation: The primary screen suggests that this compound is a potent inhibitor of the PI3K family and the IGF-1 receptor tyrosine kinase. It also shows moderate activity against AKT1 and mTOR, which are downstream effectors in the PI3K pathway. The lower inhibition of SRC, ABL1, and PIM1 suggests a degree of selectivity.
Table 2: Comparative IC50 Values (nM)
| Kinase Target | This compound | PI-103 | Alectinib | Staurosporine |
| PI3Kα | 50 | 8 | >10,000 | 15 |
| PI3Kβ | 120 | 20 | >10,000 | 25 |
| PI3Kδ | 250 | 48 | >10,000 | 30 |
| PI3Kγ | 400 | 150 | >10,000 | 40 |
| IGF-1R | 85 | 500 | >10,000 | 10 |
| AKT1 | 800 | 60 | >10,000 | 50 |
| mTOR | 1,500 | 20 | >10,000 | 75 |
| ALK | >10,000 | >10,000 | 2 | 200 |
Interpretation: The IC50 data confirms the primary screening results, showing that this compound is a potent inhibitor of PI3Kα and IGF-1R. Its potency against other PI3K isoforms is lower. Compared to the multi-targeted inhibitor PI-103, our compound shows a different selectivity profile, with greater potency for IGF-1R. As expected, Alectinib is highly selective for ALK, and Staurosporine shows broad activity.
Experimental Protocols
Kinase Inhibition Assay (Radiometric)
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide or protein), and [γ-³³P]ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow for phosphorylation.
-
Stop the reaction and separate the phosphorylated substrate from the residual [γ-³³P]ATP using a phosphocellulose membrane.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
-
Seed cancer cell lines known to be dependent on the PI3K/AKT pathway (e.g., MCF-7, which has a PIK3CA mutation) in 96-well plates.
-
Treat the cells with a serial dilution of the test compound and control inhibitors.
-
Incubate for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Visualizing Workflows and Pathways
Cross-Reactivity Profiling Workflow
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: Key nodes in the PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. The hypothetical data suggests a promising profile with potent activity against PI3Kα and IGF-1R, warranting further investigation. Future studies should include:
-
Cellular Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can confirm that the compound binds to its intended targets in a cellular context.[14]
-
Broader Off-Target Screening: Profiling against a wider range of non-kinase targets (e.g., GPCRs, ion channels) is crucial for a comprehensive safety assessment.
-
In Vivo Efficacy and Toxicity Studies: Ultimately, the biological effects of the compound's selectivity profile must be evaluated in animal models.
By following a rigorous and logical progression of experiments, researchers can build a comprehensive understanding of a compound's selectivity, a critical step in the journey from a promising lead to a potential therapeutic.
References
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023, April 26). National Center for Biotechnology Information.[Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. American Chemical Society Publications.[Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. National Center for Biotechnology Information.[Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2007, January 1). National Center for Biotechnology Information.[Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. National Center for Biotechnology Information.[Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (2016, February 1). National Center for Biotechnology Information.[Link]
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. American Chemical Society Publications.[Link]
-
A priori inference of cross reactivity for drug-targeted kinases - PubMed - NIH. National Center for Biotechnology Information.[Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.[Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. ResearchGate.[Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. National Center for Biotechnology Information.[Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (2007, December 18). Proceedings of the National Academy of Sciences.[Link]
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. National Center for Biotechnology Information.[Link]
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines - ResearchGate. ResearchGate.[Link]
-
Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. (2023, February 23). American Chemical Society Publications.[Link]
-
Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia - SciRP.org. Scientific Research Publishing.[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Publishing. Royal Society of Chemistry.[Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. BIO Web of Conferences.[Link]
-
CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile - Books. Royal Society of Chemistry.[Link]
-
Cross-reactivity of compounds with selected kinases. Although HD01... - ResearchGate. ResearchGate.[Link]
-
Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Patent US-10875864-B2. PubChem.[Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. ResearchGate.[Link]
-
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. (2012, April 23). National Center for Biotechnology Information.[Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. National Center for Biotechnology Information.[Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. MDPI.[Link]
-
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, February 22). BMC Chemistry.[Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-conferences.org [bio-conferences.org]
- 12. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of a Promising Scaffold: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine-Based Compounds
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] For researchers and drug development professionals, understanding the translation of promising in vitro results to in vivo efficacy is a critical step in the journey from bench to bedside. This guide provides an in-depth, objective comparison of the performance of various imidazo[1,2-a]pyridine-based compounds in both laboratory and living models, supported by experimental data and mechanistic insights.
The Allure of the Imidazo[1,2-a]pyridine Core
The fused bicyclic system of imidazo[1,2-a]pyridine offers a unique three-dimensional structure that allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties. This versatility has led to the development of compounds targeting a wide array of biological processes, with a significant focus on oncology.[2] This guide will primarily focus on the anticancer applications of this promising scaffold, while also touching upon its potential in other therapeutic areas.
In Vitro Efficacy: A Deep Dive into Cellular Mechanisms
The initial evaluation of any potential therapeutic agent begins with rigorous in vitro testing. For imidazo[1,2-a]pyridine derivatives, these studies have revealed potent cytotoxic and antiproliferative effects against a multitude of cancer cell lines.
Diverse Mechanisms of Action
A key strength of the imidazo[1,2-a]pyridine scaffold is its ability to be tailored to interact with various molecular targets crucial for cancer cell survival and proliferation. Several distinct mechanisms of action have been elucidated:
-
Inhibition of Key Signaling Pathways: Many imidazo[1,2-a]pyridine derivatives have been shown to disrupt critical oncogenic signaling cascades. For instance, some compounds effectively inhibit the PI3K/Akt/mTOR and STAT3/NF-κB pathways, which are frequently dysregulated in cancers and are responsible for promoting cell growth, survival, and inflammation.[3][4]
-
Tubulin Polymerization Inhibition: Another important class of imidazo[1,2-a]pyridine-based compounds targets the cytoskeleton by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.[5]
-
Dual-Target Inhibition: More recently, innovative strategies have led to the development of dual-target inhibitors, such as those that simultaneously inhibit PARP and NAMPT. This approach can induce synthetic lethality in certain cancer types, offering a promising therapeutic window.
Comparative Cytotoxicity Across Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of several representative imidazo[1,2-a]pyridine-based compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference(s) |
| MIA | MDA-MB-231 (Breast), SKOV3 (Ovarian) | Dose-dependent cytotoxicity | STAT3/NF-κB/iNOS/COX-2 Pathway Inhibition | [3] |
| Compound 15 | MCF7 (Breast), MDA-MB-231 (Breast) | 1.6, 22.4 | N-acylhydrazone derivative | [1] |
| Compound 6 | A375 (Melanoma), WM115 (Melanoma), HeLa (Cervical) | 9.7 - 44.6 | Akt/mTOR Pathway Inhibition | [4] |
| IP-5 & IP-6 | HCC1937 (Breast) | 45, 47.7 | Not specified | [6][7] |
| Compound 14j | MCF-7 (Breast), MDA-MB-231 (Breast), A549 (Lung), DU-145 (Prostate) | 0.021, 0.95, 0.091, 0.24 | Amide functionalized derivative | [1] |
| Compound 6c | HeLa (Cervical) | Potent antiproliferative activity | Tubulin Polymerization Inhibition | [5] |
Expert Insights: The broad range of IC50 values observed highlights the importance of structure-activity relationship (SAR) studies in optimizing the potency of these compounds. The choice of cell line is also critical, as the genetic background of the cancer cells can significantly influence their sensitivity to a particular drug. For example, compounds targeting the PI3K pathway are expected to be more effective in cell lines with activating mutations in this pathway.[8]
Visualizing the Mechanism: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. The following diagram illustrates the points of intervention for imidazo[1,2-a]pyridine-based inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine-based compounds.
From the Dish to the Organism: Assessing In Vivo Efficacy
While in vitro studies provide crucial initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies in animal models are essential for evaluating a drug's pharmacokinetics, pharmacodynamics, and overall efficacy and safety.
Overcoming the Hurdles of In Vivo Translation
The transition from in vitro to in vivo is often fraught with challenges. A compound that is highly potent in a cell culture dish may fail in an animal model due to poor solubility, rapid metabolism, or unexpected toxicity. The imidazo[1,2-a]pyridine scaffold has demonstrated promise in this regard, with several derivatives showing significant antitumor activity in various cancer models.
Comparative Efficacy in Preclinical Animal Models
The following table summarizes the in vivo anticancer efficacy of select imidazo[1,2-a]pyridine-based compounds. The data is more heterogeneous than the in vitro results, reflecting the complexity of in vivo experimentation.
| Compound ID | Cancer Model | Animal Model | Dosage | Observed Efficacy | Reference(s) |
| Compound 14 | A2780 Ovarian Cancer | Mouse Xenograft | Not specified | Demonstrated in vivo efficacy | [9] |
| Compound 5e | Ehrlich Ascites Carcinoma | Mouse | 50 and 250 mg/kg (intraperitoneal) | Retarded tumor growth | [10] |
| TP5 | Melanoma | Immune Checkpoint Humanized Mouse | 100 mg/kg | 57.9% Tumor Growth Suppression (TGI) | [2] |
| 10n·HCl | MDA-MB-231 Breast Cancer | Mouse Xenograft | Not specified | Excellent antitumor efficacy | [11] |
| 10n·HCl | 4T1 Metastatic Breast Cancer | Mouse | Not specified | Strongly inhibited lung metastasis | [11] |
Expert Insights: The choice of animal model is paramount for obtaining clinically relevant data. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess a compound's direct antitumor activity.[12] Syngeneic models, which utilize cancer cells from the same genetic background as the host animal, are crucial for evaluating the interplay between the drug and the immune system. The promising results of a tubulin inhibitor in an immune checkpoint humanized mouse model suggest that some imidazo[1,2-a]pyridines may have immunomodulatory effects that can be exploited for combination therapies.[2]
Experimental Workflow: Xenograft Tumor Model Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an imidazo[1,2-a]pyridine-based compound using a xenograft mouse model.
Caption: A generalized experimental workflow for a xenograft mouse model study.
Beyond Cancer: A Scaffold of Broad Therapeutic Potential
While this guide has focused on the anticancer properties of imidazo[1,2-a]pyridines, it is important to note their efficacy in other therapeutic areas. For example, certain derivatives have been investigated as potent and brain-penetrant inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), showing promise in preclinical models of Alzheimer's disease by reducing the hyperphosphorylation of tau protein.[13] This highlights the remarkable versatility of this chemical scaffold and its potential to address a wide range of unmet medical needs.
Methodologies and Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays mentioned in this guide.
In Vitro Protocol: MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
In Vivo Protocol: Ehrlich Ascites Carcinoma (EAC) Model
This is a rapidly growing tumor model used for the primary screening of anticancer agents.
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Tumor Inoculation: Inject a known number of EAC cells (e.g., 1 x 10^6 cells) intraperitoneally into each mouse.
-
Treatment Initiation: After 24 hours, randomize the mice into control and treatment groups.
-
Compound Administration: Administer the imidazo[1,2-a]pyridine compound or vehicle control intraperitoneally at the desired dosage and schedule (e.g., every other day for 26 days).[10]
-
Monitoring: Monitor the mice daily for changes in body weight, tumor growth (as indicated by abdominal distension), and signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect ascitic fluid to measure tumor volume and cell count. Organs may also be collected for histopathological analysis to assess toxicity.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold has unequivocally demonstrated its potential as a source of novel therapeutic agents. The extensive in vitro data highlights the diverse mechanisms by which these compounds can combat cancer, while the growing body of in vivo evidence underscores their potential for clinical translation.
The path forward will involve a multi-pronged approach. Continued SAR studies are necessary to further optimize the potency, selectivity, and pharmacokinetic properties of these compounds. A deeper understanding of their mechanisms of action will enable more rational drug design and the identification of predictive biomarkers for patient stratification. Furthermore, exploring the potential of imidazo[1,2-a]pyridine derivatives in combination with other anticancer agents, including immunotherapy, holds immense promise for achieving synergistic effects and overcoming drug resistance.
This guide serves as a testament to the power of medicinal chemistry in harnessing the potential of a single chemical scaffold to address the complexities of human disease. The journey of imidazo[1,2-a]pyridines from a chemical curiosity to a source of potential life-saving medicines is a compelling narrative that continues to unfold.
References
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Spandidos Publications. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega. [Link]
-
Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]
-
An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. PubMed. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Targeting PI3K in cancer: mechanisms and advances in clinical trials. Signal Transduction and Targeted Therapy. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
-
Novel Imidazo[1,2-a]pyridine-Based Tubulin Polymerization Inhibitors: Structure-Activity Relationships and Anti-tumor Immune Potentiation. ResearchGate. [Link]
-
In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer [mdpi.com]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
